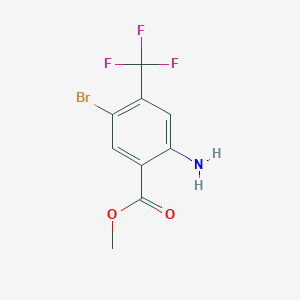

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate

CAS No.: 851045-83-5

Cat. No.: VC13840306

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851045-83-5 |

|---|---|

| Molecular Formula | C9H7BrF3NO2 |

| Molecular Weight | 298.06 g/mol |

| IUPAC Name | methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3 |

| Standard InChI Key | YOJRDJDMHVXQDA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₇BrF₃NO₂, with a molecular weight of 298.06 g/mol . Key structural features include:

-

Amino group (-NH₂) at position 2.

-

Bromo atom (-Br) at position 5.

-

Trifluoromethyl group (-CF₃) at position 4.

-

Methyl ester (-COOCH₃) at position 1.

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the bromo and amino groups enable regioselective functionalization .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow solid | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in DMSO, methanol | |

| Stability | Stable at room temperature |

Synthesis and Reaction Pathways

Route 1: Multi-Step Functionalization

-

Starting Material: 2-Amino-4-bromo-3-fluorobenzoic acid.

-

Esterification: Treatment with thionyl chloride (SOCl₂) in methanol yields methyl 2-amino-4-bromo-3-fluorobenzoate (94% yield) .

-

Iodination: Reaction with iodine (I₂) and silver sulfate (Ag₂SO₄) introduces iodine at position 5 (88% yield) .

-

Trifluoromethylation: Copper(I)-mediated coupling with methyl fluorosulfonyldifluoroacetate installs the -CF₃ group (74% yield) .

Route 2: Catalytic Hydrogenation

-

Palladium-catalyzed hydrogenation of nitro precursors, though specific details are proprietary.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂, MeOH, 100°C, 16 hrs | 94% |

| Iodination | I₂, Ag₂SO₄, EtOH, RT, 45 min | 88% |

| Trifluoromethylation | CuI, NMP, 80°C, 16 hrs | 74% |

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer Agents: Halogen bonding via bromo and hydrogen bonding via amino groups enhance target engagement.

-

Antimicrobials: Analogues with similar substitution patterns show activity against Pseudomonas aeruginosa .

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Increases metabolic stability and bioavailability .

-

Bromo Substituent: Facilitates Suzuki-Miyaura cross-coupling for diversification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 8.10 (s, 1H, ArH), 5.94 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃) .

-

¹³C NMR: Peaks at δ 167.0 (C=O), 135.9 (C-Br), 124.2 (C-CF₃) .

Mass Spectrometry

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume